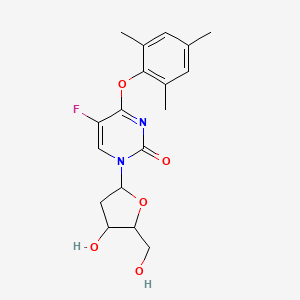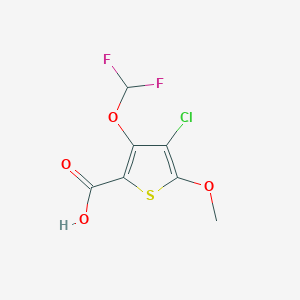
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structure and properties. This compound features a boron-containing dioxaborinane ring fused with a pyridine moiety, making it a valuable molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives and a suitable catalyst to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the dioxaborinane ring into other boron-containing structures.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide
- 2-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]oxy}pyridine
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine stands out due to its dual pyridine rings, which enhance its binding affinity and specificity in various applications. This unique structure allows for more versatile interactions compared to similar compounds .
Propriétés
Numéro CAS |
381218-94-6 |
|---|---|
Formule moléculaire |
C20H20BN3O2 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C20H20BN3O2/c1-20(2)13-25-21(26-14-20)15-11-18(16-7-3-5-9-22-16)24-19(12-15)17-8-4-6-10-23-17/h3-12H,13-14H2,1-2H3 |
Clé InChI |
WMDYNNOWYILXSJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)







